Lipophilicity and PSA Advantage Over Disubstituted Analog
Compound 3-(4-methoxyphenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine exhibits significantly lower calculated lipophilicity (LogP = 4.36) and smaller polar surface area (PSA = 30.49 Ų) relative to the closely related 1,3-bis(4-methoxyphenyl) analog (LogP = 5.96, PSA = 39.72 Ų) . The lower LogP indicates reduced hydrophobicity, which can translate to improved aqueous solubility and lower non-specific protein binding, while the smaller PSA suggests fewer hydrogen-bonding interactions that may influence target selectivity [1].
Comparator (1,3‑bis(4‑OMe)): LogP 5.96, PSA 39.72 Ų
ΔLogP −1.60, ΔPSA −9.23 Ų
| Evidence Dimension | Computed partition coefficient (LogP) and topological polar surface area (PSA) |
|---|---|
| Target Compound Data | LogP = 4.36; PSA = 30.49 Ų |
| Comparator Or Baseline | 1,3-bis(4-methoxyphenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine: LogP = 5.96; PSA = 39.72 Ų |
| Quantified Difference | ΔLogP = -1.60; ΔPSA = -9.23 Ų |
| Conditions | Predicted properties from chemical database (Chemsrc); software/prediction method not specified |
Why This Matters
For procurement decisions in early drug discovery, a compound with lower LogP and PSA can offer a superior developability profile, potentially avoiding late-stage attrition due to poor solubility or high metabolic clearance associated with excessively lipophilic analogs.
- [1] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. (General reference for LogP/PSA relevance in drug design). View Source
